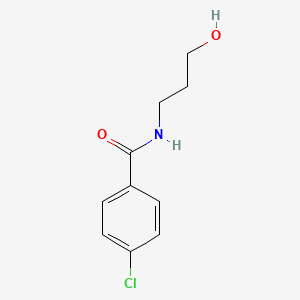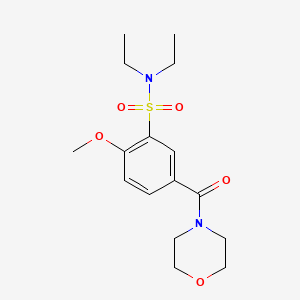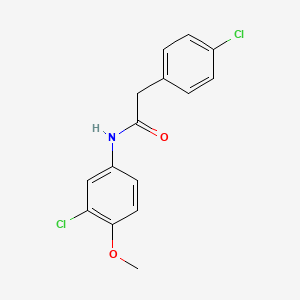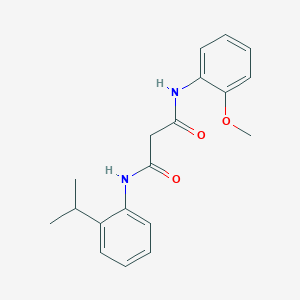
4-氯-N-(3-羟基丙基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of benzamide derivatives often involves anionic or nucleophilic substitution reactions, where functional groups are introduced into aromatic systems. For instance, Summers and Quirk (1998) detailed the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with benzamide derivatives, illustrating a method that could potentially be adapted for synthesizing compounds similar to 4-chloro-N-(3-hydroxypropyl)benzamide (Summers & Quirk, 1998).
Molecular Structure Analysis
The molecular structure of benzamide compounds can be elucidated using various spectroscopic and crystallographic techniques. Demir et al. (2016) conducted a comprehensive analysis of a benzamide derivative, employing X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. Such studies reveal the optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior and reactivity of these compounds (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their versatile chemical properties. Siddiqui et al. (2008) explored the hydrogen bond formations in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivatives, demonstrating the impact of substituents on the molecule's reactivity and interactions (Siddiqui et al., 2008).
Physical Properties Analysis
The physical properties of benzamide compounds, such as their crystalline forms, can significantly affect their application potential. Yanagi et al. (2000) described the preparation and characterization of two polymorphs of a benzamide derivative, highlighting the importance of physical form in the compound's stability and behavior (Yanagi et al., 2000).
科学研究应用
亲电性质和代谢氧化
- 亲电性质: 对 4-氯-N-(羟甲基)苯甲酰胺衍生物(例如 N-(乙酰氧基甲基)-4-氯苯甲酰胺)的研究表明,这些化合物可以充当亲电试剂。这些研究提供了对 4-氯-N-(羟甲基)苯甲酰胺及其衍生物的化学行为的见解,突出了它们在各种化学反应中以及可能在药物开发中的潜力 (Overton 等,1986)。
降解研究
- 降解和稳定性: 对 4-(氯甲基)-3-硝基-N-(2-羟乙基)苯甲酰胺(一种相关化合物)在水解条件下的降解研究对于了解类似化合物的稳定性和降解途径具有重要意义,这在药物开发中至关重要 (Santos 等,2013)。
晶体形式和表征
- 晶体形式: 已研究相关苯甲酰胺的不同晶体形式的制备和表征。这些研究有助于理解此类化合物的物理性质,这可能会影响它们在药物中的应用 (Yanagi 等,2000)。
动力学研究
- 反应动力学: 对包括 4-氯衍生物在内的 N-(羟甲基)苯甲酰胺衍生物水溶液反应动力学的研究有助于了解它们在不同条件下的反应性。这些知识对于预测这些化合物在各种环境中的行为至关重要,这对于它们在化学和药物背景中的应用至关重要 (Tenn 等,2001)。
生物活性谱
- 生物活性: 对氯-羟基-N-苯甲酰胺的生物活性的研究提供了对其潜在治疗应用的见解。了解它们对各种菌株的活性及其对生物过程的影响对于它们作为药物制剂的开发至关重要 (Imramovský 等,2011)。
合成和抗精神病活性
- 合成和作为抗精神病药的潜力: 对苯甲酰胺衍生物的合成及其潜在抗精神病活性的研究表明它们在治疗精神疾病中的应用。这些化合物的构效关系为新治疗剂的设计提供了有价值的信息 (Iwanami 等,1981)。
聚合物的功能化
- 聚合物功能化: 芳香酰胺功能化聚合物的合成展示了苯甲酰胺在材料科学中的应用。这项研究为开发具有特定性质的新材料开辟了可能性 (Summers & Quirk,1998)。
去质子化研究
- 去质子化和区域选择性: 对取代苯甲酰胺(包括氯衍生物)的去质子化的研究提供了对其化学行为的见解。这种理解对于设计有机化学中的合成途径至关重要 (Rebstock 等,2004)。
晶体结构分析
- 晶体结构分析: 对氯-N-苯甲酰胺(包括理论分析)的晶体结构的研究对于了解它们的分子构象和相互作用至关重要。这些知识对于它们在药物设计和材料科学中的应用至关重要 (Panicker 等,2010)。
属性
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHMBUKAYAQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)


![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)